molecular formula C29H27FN4O3 B2414107 6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one CAS No. 1005303-74-1

6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one

Cat. No. B2414107
CAS RN: 1005303-74-1
M. Wt: 498.558
InChI Key: CQZKJJGFPUQWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one is a useful research compound. Its molecular formula is C29H27FN4O3 and its molecular weight is 498.558. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Enzyme Inhibition Properties

  • Some derivatives of benzhydrylpiperazine have been synthesized and evaluated for their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes (hCA I and II). These compounds displayed promising tumor selectivity and enzyme inhibition, highlighting their potential as lead compounds in cancer studies and enzyme inhibition research (Tuğrak et al., 2019).
  • Another study synthesized similar compounds and found them effective in cytotoxic/anticancer activity and carbonic anhydrase inhibition. This further supports the potential of benzhydrylpiperazine derivatives in therapeutic applications (Gul et al., 2019).

Antibacterial Applications

  • New derivatives containing the benzhydrylpiperazine structure were synthesized and demonstrated potent antibacterial activity against human pathogenic strains. This indicates the compound's potential in developing new antibacterial agents (Nagaraj et al., 2019).

Pharmaceutical Development

  • The alpha(1)-adrenoceptor blocking properties of compounds with a benzhydrylpiperazine structure were investigated. These studies are crucial for developing new pharmaceutical agents targeting alpha(1)-adrenoceptors (Betti et al., 2002).

HIV-1 Attachment Inhibition

  • Compounds with a 4-fluorobenzhydrylpiperazine structure have been identified as potent inhibitors of HIV-1 attachment. These findings are significant for HIV research and drug development (Wang et al., 2009).

properties

IUPAC Name

6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O3/c1-37-25-20-26(35)34(24-14-12-23(30)13-15-24)31-27(25)29(36)33-18-16-32(17-19-33)28(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,28H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKJJGFPUQWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzhydrylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3(2H)-one

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